molecular formula C13H12NOP B13481407 2-Phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one CAS No. 82632-12-0

2-Phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one

Cat. No.: B13481407
CAS No.: 82632-12-0
M. Wt: 229.21 g/mol
InChI Key: ZQXPGJJFUQBULL-UHFFFAOYSA-N
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Description

2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one is a heterocyclic compound that contains a phosphorus atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one can be achieved through several methods. One common approach involves the reaction of phenylphosphine with an appropriate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus-containing products.

    Reduction: Reduction reactions can lead to the formation of different reduced phosphorus species.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted benzazaphosphol derivatives.

Scientific Research Applications

2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving phosphorus.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom plays a crucial role in these interactions, often forming bonds with other atoms or groups within the target molecules. These interactions can lead to changes in the target’s structure and function, resulting in various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one include other phosphorus-containing heterocycles such as:

  • 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
  • 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
  • 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

Uniqueness

What sets 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one apart from these similar compounds is its specific ring structure and the presence of the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

82632-12-0

Molecular Formula

C13H12NOP

Molecular Weight

229.21 g/mol

IUPAC Name

2-phenyl-1,3-dihydro-1,2λ5-benzazaphosphole 2-oxide

InChI

InChI=1S/C13H12NOP/c15-16(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)14-16/h1-9H,10H2,(H,14,15)

InChI Key

ZQXPGJJFUQBULL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NP1(=O)C3=CC=CC=C3

Origin of Product

United States

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